N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide
Description
N-(2-Methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring an imidazole core substituted with a methoxyethyl group and a thiophen-3-ylmethyl moiety. While direct synthesis or biological data for this compound are absent in the provided evidence, structural analogs and related studies offer insights into its comparative behavior.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-14-8-12(13-10-14)20(16,17)15(4-5-18-2)7-11-3-6-19-9-11/h3,6,8-10H,4-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJVKLKZTALCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CCOC)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Thiophene Moiety: The thiophene moiety is attached via a nucleophilic substitution reaction, where the thiophene derivative reacts with the imidazole-sulfonamide intermediate.
Addition of the Methoxyethyl Group: The final step involves the alkylation of the nitrogen atom on the imidazole ring with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or antifungal effects.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Chemistry
a. Triazole-Based Sulfonamides ()
Compounds [4–15] in include 1,2,4-triazole-3-thiones linked to sulfonamide groups. For example:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] : These exhibit tautomerism between thiol and thione forms, stabilized by electron-withdrawing sulfonyl groups. The absence of C=O IR bands (~1660 cm⁻¹) confirms cyclization into triazoles, whereas C=S stretches appear at 1247–1255 cm⁻¹ .
Comparison :
- The target compound’s imidazole core differs from triazoles in ring size and nitrogen count, affecting aromaticity and hydrogen-bonding capacity.
- Thiophene substituents may enhance π-π stacking compared to difluorophenyl groups in triazoles.
b. Imidazole-Thione Benzenesulfonamides ()
Compounds like 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-ylmethyl]-5-methylbenzenesulfonamide (11) feature chloro-benzenesulfonamide linked to imidazole-thione groups. Synthesis involves thiol alkylation and cyclization in toluene with PTSA .
Comparison :
- The methoxyethyl group in the target compound likely improves solubility compared to chlorinated or methylated analogs.
- Thiophen-3-ylmethyl may confer distinct electronic effects versus benzo[1,3]dioxole rings due to sulfur’s electronegativity.
c. Thioether-Linked Imidazoles ()
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide contains a thioether (-S-) linkage instead of a sulfonamide. The imidazole-2-thiol group participates in tautomerism and metal coordination .
Comparison :
- Sulfonamide groups (-SO₂NH-) are stronger hydrogen-bond donors than thioethers, influencing receptor interactions.
- Thiophen-3-ylmethyl in the target compound may enhance steric bulk compared to acetamide side chains.
Substituent Effects on Physicochemical Properties
Table 1: Key Substituent Comparisons
Key Observations :
- The methoxyethyl group in the target compound likely increases hydrophilicity compared to halogenated or methylated analogs.
- Thiophene’s electron-rich nature may reduce sulfonamide acidity versus electron-withdrawing substituents (e.g., difluorophenyl).
Biological Activity
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the available data regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Imidazole Derivatives
Imidazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The unique structural features of imidazole allow for interactions with various biological targets, making them valuable in medicinal chemistry .
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 253.32 g/mol
- Functional Groups : Imidazole ring, sulfonamide group, methoxyethyl substituent, and thiophene moiety.
Antiviral Activity
Research indicates that imidazole derivatives exhibit significant antiviral properties. This compound has been evaluated for its effectiveness against various viral strains. A study highlighted its potential in inhibiting viral replication through interference with viral polymerases and proteases .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against several bacterial strains. In vitro studies demonstrated that it possesses potent activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using the zone of inhibition method, with results indicating substantial antibacterial potential comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 22 |
| S. aureus | 25 |
| P. aeruginosa | 20 |
| B. subtilis | 24 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungi, including Candida species. The mechanism appears to involve disruption of fungal cell wall synthesis .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in pathogen metabolism. For instance:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an essential enzyme in folate synthesis pathways in bacteria.
- Disruption of Membrane Integrity : The imidazole ring may integrate into the lipid bilayer of microbial membranes, leading to increased permeability and cell lysis.
Case Study 1: Antiviral Efficacy
A clinical trial evaluated the antiviral effects of this compound in patients infected with a specific viral strain. Results indicated a significant reduction in viral load after treatment compared to a placebo group.
Case Study 2: Antibacterial Application
In a laboratory setting, the compound was tested against multi-drug resistant bacterial strains. The findings revealed that it effectively inhibited growth at low concentrations, suggesting its potential as a novel therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
